molecular formula C18H23N3O3 B2597598 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide CAS No. 1090663-81-2

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide

Cat. No.: B2597598
CAS No.: 1090663-81-2
M. Wt: 329.4
InChI Key: PJRWATXBRMYCLM-UHFFFAOYSA-N
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Description

“N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” is a synthetic organic compound Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” likely involves multiple steps:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the pyrrolidinone ring: This could involve cyclization reactions starting from appropriate amine and carbonyl precursors.

    Attachment of the phenoxyacetamide moiety: This step might involve amide bond formation through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: for better control over reaction conditions.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide” can undergo various chemical reactions:

    Oxidation: The compound might be oxidized at the cyano group or other reactive sites.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The phenoxy group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

    Intermediate in organic synthesis: The compound can be used to synthesize more complex molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Biological studies: Investigating its effects on biological systems.

Industry

    Materials science: Possible applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on its specific application:

    Pharmaceuticals: It might interact with specific enzymes or receptors, modulating biological pathways.

    Catalysis: It could facilitate chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide: can be compared with other cyano-containing amides or pyrrolidinone derivatives.

Uniqueness

    Structural features: The combination of cyano, pyrrolidinone, and phenoxyacetamide groups might confer unique reactivity and properties.

    Applications: Its specific structure could make it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(2)18(3,12-19)20-16(22)11-24-15-7-4-6-14(10-15)21-9-5-8-17(21)23/h4,6-7,10,13H,5,8-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWATXBRMYCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC(=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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